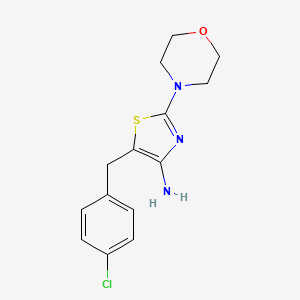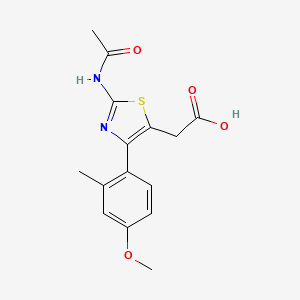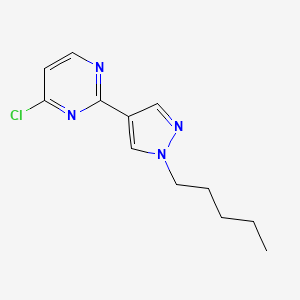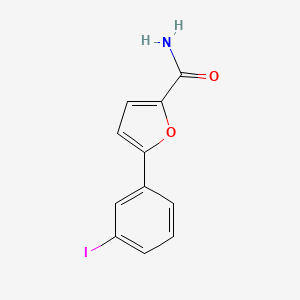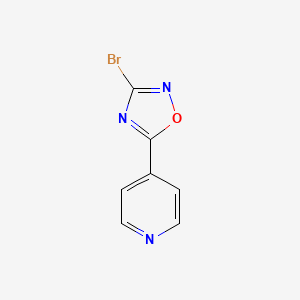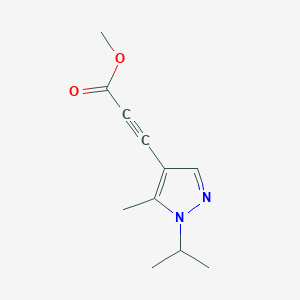![molecular formula C15H10ClFN2O B11792409 2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792409.png)
2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrano[4,3-b]pyridine core, which is fused with a fluorophenyl group and a chloro substituent. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The initial step involves the formation of the pyridine core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2-chloronicotinic acid, with appropriate reagents under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a suitable base to facilitate the substitution.
Formation of the Pyrano Ring: The pyrano ring is formed through a cyclization reaction involving the pyridine core and an appropriate aldehyde or ketone. This step may require the use of a catalyst to promote the cyclization.
Introduction of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group through a nucleophilic addition reaction. This can be achieved by reacting the intermediate compound with a suitable nitrile source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process optimization techniques to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced derivatives.
Substitution: The chloro and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), while electrophilic substitution reactions may use reagents like bromine (Br2) or iodine (I2).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can lead to a variety of substituted compounds with different chemical properties.
科学的研究の応用
2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways.
Pathways Involved: The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. By modulating these pathways, the compound can exert therapeutic effects.
類似化合物との比較
2-Chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Chloro-4-(2-fluorophenyl)-5H-pyrano[4,3-b]pyridine-3-carbonitrile: This compound lacks the dihydro moiety, which may influence its chemical and biological properties.
2-Fluoro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: This compound has a reversed substitution pattern, which may affect its reactivity and interactions with biological targets.
2-Chloro-4-(2-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: The presence of a methyl group instead of a fluorine atom may alter the compound’s chemical properties and biological activities.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to the compound’s unique properties.
特性
分子式 |
C15H10ClFN2O |
|---|---|
分子量 |
288.70 g/mol |
IUPAC名 |
2-chloro-4-(2-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10ClFN2O/c16-15-10(7-18)14(9-3-1-2-4-12(9)17)11-8-20-6-5-13(11)19-15/h1-4H,5-6,8H2 |
InChIキー |
NKXNIDAEEZIMLP-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=C1N=C(C(=C2C3=CC=CC=C3F)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


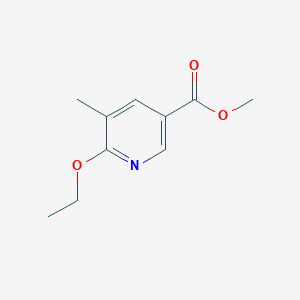
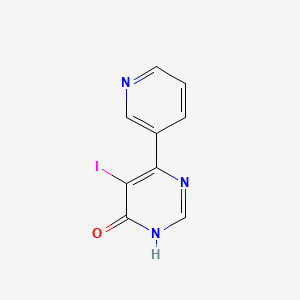
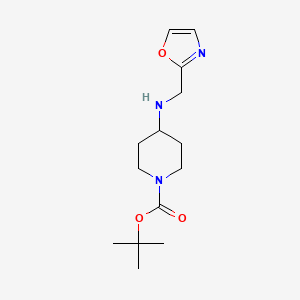
![1,6-Dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11792345.png)
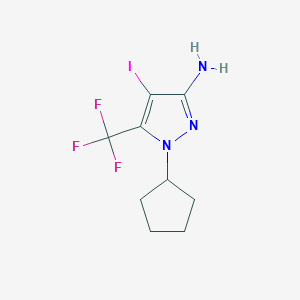
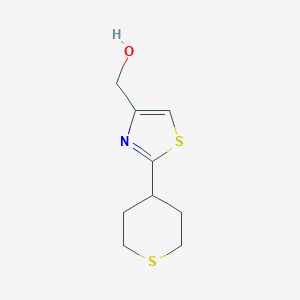
![3-Aminobenzo[d]isoxazol-6-ol](/img/structure/B11792354.png)
